An In-depth Technical Guide on the Chemical Properties and Stability of 2-(Benzenesulfonyl)-2-methylpropan-1-ol
An In-depth Technical Guide on the Chemical Properties and Stability of 2-(Benzenesulfonyl)-2-methylpropan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 2-(Benzenesulfonyl)-2-methylpropan-1-ol. While this specific molecule may not be extensively documented in dedicated studies, its behavior can be expertly inferred from the well-established chemistry of its constituent functional groups: the benzenesulfonyl moiety and the β-hydroxy sulfone structural motif. This document synthesizes foundational principles of organic chemistry with practical, field-proven methodologies for stability assessment. It details the compound's predicted physicochemical properties, explores its likely degradation pathways under various stress conditions, and provides robust, step-by-step protocols for performing forced degradation studies. The insights and methodologies presented herein are designed to empower researchers in predicting the molecule's behavior, designing stable formulations, and establishing a comprehensive stability-indicating analytical program.
Introduction and Molecular Overview
2-(Benzenesulfonyl)-2-methylpropan-1-ol is an organic compound featuring a tertiary alcohol and a sulfone group. Its structure consists of a propanol backbone substituted with a methyl group and a benzenesulfonyl group at the C2 position.[1] This unique arrangement, specifically the β-hydroxy sulfone motif, imparts a distinct set of chemical characteristics that are critical for professionals in drug development and chemical synthesis to understand.
The benzenesulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of adjacent functionalities. The sulfonyl group itself is generally stable, but its electronic effects can render other parts of the molecule susceptible to specific reactions.[2][3] The tertiary alcohol introduces a site for potential oxidation and dehydration reactions. Understanding the interplay between these groups is paramount to predicting the compound's stability and handling requirements.
This guide will serve as a foundational document for scientists, providing both theoretical understanding and practical experimental frameworks to rigorously assess the stability of this molecule.
Molecular Structure
Caption: Molecular structure of 2-(Benzenesulfonyl)-2-methylpropan-1-ol.
Physicochemical Properties
A summary of the core physicochemical properties is essential for handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃S | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO; limited solubility in water. | Inferred from structure |
| Predicted LogP | ~1.5 - 2.5 | Inferred (based on similar structures) |
Core Chemical Stability Profile
The stability of 2-(Benzenesulfonyl)-2-methylpropan-1-ol is dictated by the chemical nature of the β-hydroxy sulfone system. The sulfonyl group (SO₂) is a robust, highly oxidized functional group, generally stable to further oxidation.[4] However, its strong electron-withdrawing nature is the primary driver for potential degradation pathways.
Hydrolytic Stability (Acid/Base Catalyzed Degradation)
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Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. The tertiary alcohol is sterically hindered, and the C-S bond of the sulfone is robust. Under harsh acidic conditions and elevated temperatures, acid-catalyzed dehydration of the tertiary alcohol to form an alkene is a plausible degradation pathway.
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Basic Conditions: The molecule is most vulnerable under basic conditions. The hydrogen on the carbon alpha to the sulfonyl group is not acidic in this case due to the quaternary nature of the carbon. However, a potential pathway, although less common for tertiary alcohols, could be a retro-aldol-type fragmentation or rearrangement, particularly at high temperatures. The primary anticipated reaction under strong basic conditions is the elimination of benzenesulfinic acid, a known reaction for certain β-substituted sulfones, although the β-hydroxy group makes this less straightforward than other leaving groups.
Oxidative Stability
The sulfur atom in the sulfone group is in its highest oxidation state (+6) and is therefore resistant to further oxidation.[4][5] The primary site for oxidative attack would be the tertiary alcohol, which could potentially be oxidized, though such reactions typically require strong oxidizing agents and are often slow. The aromatic ring could also be subject to oxidation under very harsh conditions, but this is less likely than reactions involving the aliphatic portion.
Thermal Stability
The C-S and S=O bonds in the sulfone group are thermally stable. Degradation at elevated temperatures would likely proceed via the lowest energy pathway, which could be dehydration of the alcohol or fragmentation of the molecule. A comprehensive thermal stress study (e.g., heating the solid or a solution at 60-80°C) is necessary to determine the specific degradation profile.
Photostability
Aromatic sulfones can absorb UV radiation and may be susceptible to photolytic cleavage. The energy from UV light could potentially lead to the homolytic cleavage of the carbon-sulfur bond, generating radical intermediates that could lead to a variety of degradation products. Photostability testing, as mandated by ICH guidelines, is crucial to determine if the compound requires protection from light during storage and administration.[6]
Potential Degradation Pathways
Based on the principles discussed, two primary degradation pathways are proposed:
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Acid-Catalyzed Dehydration: Under strong acidic conditions and heat, the tertiary alcohol could be protonated, followed by the loss of water to form a tertiary carbocation. This intermediate would then lose a proton to form the corresponding alkene.
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Base-Mediated Elimination/Rearrangement: While a direct E2 elimination is not possible, strong basic conditions could potentially facilitate an elimination reaction to yield an unsaturated product or other rearrangements.
Caption: Plausible degradation pathways under acidic and photolytic stress.
Recommended Protocols for Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[4][7]
Objective
To intentionally degrade the 2-(Benzenesulfonyl)-2-methylpropan-1-ol sample under a variety of stress conditions to an extent of 5-20% degradation.[7] This level of degradation is generally sufficient to produce and identify major degradation products without being overly destructive.
Materials and Reagents
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2-(Benzenesulfonyl)-2-methylpropan-1-ol reference standard
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Hydrochloric acid (HCl), 0.1 N and 1 N
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Sodium hydroxide (NaOH), 0.1 N and 1 N
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Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate or acetate buffers
Analytical Method
A stability-indicating HPLC method with UV detection is the primary analytical tool. A C18 column is typically a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol), run in a gradient elution mode to ensure separation of the parent peak from all potential degradants. Mass spectrometry (LC-MS) should be used for the identification and structural elucidation of unknown degradation products.
Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocols
1. Preparation of Stock Solution:
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Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Maintain the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 N NaOH before dilution and analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Maintain the solution at room temperature, as base-catalyzed reactions can be rapid.
-
Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before dilution and analysis.
4. Oxidative Degradation: [4][5]
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours) for analysis.
5. Thermal Degradation:
-
Place a vial of the stock solution in a temperature-controlled oven at 60°C.
-
Withdraw aliquots at various time points for analysis.
-
For solid-state thermal stress, place the pure compound in the oven and dissolve samples at each time point for analysis.
6. Photolytic Degradation:
-
Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
Conclusion
2-(Benzenesulfonyl)-2-methylpropan-1-ol, by virtue of its β-hydroxy sulfone structure, possesses a predictable yet distinct stability profile. While generally stable, it exhibits vulnerabilities to acid-catalyzed dehydration and potential base-mediated rearrangements. The sulfone group itself is robust and resistant to oxidation. A thorough understanding of these properties, validated by empirical data from the forced degradation protocols outlined in this guide, is indispensable for its successful application in research and development. The methodologies described provide a self-validating system to ensure the intrinsic stability of the molecule is well-characterized, supporting the development of safe and effective products.
References
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Pharma Science Monitor. REVIEW: FORCE DEGRADATION STUDIES. (2016). Available at: [Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
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Science.gov. forced degradation products: Topics by Science.gov. Available at: [Link]
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MDPI. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. (2021). Available at: [Link]
Sources
- 1. 2-(Benzenesulfonyl)-2-methylpropan-1-ol | CymitQuimica [cymitquimica.com]
- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 3. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. pharmasm.com [pharmasm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. acdlabs.com [acdlabs.com]
